N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine

Lipophilicity CNS drug design Physicochemical profiling

Standard piperidine analogs lack the critical 4-amino, N-methyl, and tetrahydrofuran-2-ylmethyl combination needed for nAChR (α4β2, α7) binding studies. This tertiary diamine (XLogP3=0.8, TPSA=24.5 Ų) offers lower lipophilicity and one HBD for CNS penetration. - Dual amine handles: piperidine NH for chemoselective conjugation (tags, biotin) without altering pharmacophore. - SAR-ready scaffold: N-methyl reduces TPSA by ~14 Ų vs. primary amine analog. - Immediate availability: standard research quantities with documented purity.

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
CAS No. 933760-18-0
Cat. No. B3169029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine
CAS933760-18-0
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESCN(CC1CCCO1)C2CCNCC2
InChIInChI=1S/C11H22N2O/c1-13(9-11-3-2-8-14-11)10-4-6-12-7-5-10/h10-12H,2-9H2,1H3
InChIKeyDOBMVARRMXTNME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine: Physicochemical Profile and Procurement


N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine (CAS 933760-18-0) is a tertiary diamine featuring a piperidine core substituted at the 4-position with an N-methyl-N-(tetrahydrofuran-2-ylmethyl)amine moiety [1]. Its molecular formula is C₁₁H₂₂N₂O, with a molecular weight of 198.31 g/mol, a computed XLogP3 of 0.8, a topological polar surface area (TPSA) of 24.5 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. These properties place it in a favorable drug-like chemical space for central nervous system (CNS) research and proteomics applications.

CNS drug-like physicochemical profile for neuroscience research
Dual secondary/tertiary amine for chemoselective library synthesis
Scaffold for nAChR subtype-selectivity SAR exploration

Structural Differentiation from Piperidine Analogs


Generic substitution with simpler piperidine derivatives (e.g., 1-(tetrahydrofuran-2-ylmethyl)piperidine or 1-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine) fails because this compound uniquely combines a 4-amino group, an N-methyl substituent, and a tetrahydrofuran-2-ylmethyl moiety on the exocyclic nitrogen. This arrangement modulates lipophilicity, hydrogen-bonding capacity, and conformational flexibility in ways that cannot be replicated by analogs lacking the 4-amino group, the N-methyl, or the specific tetrahydrofuran attachment point [1][2]. Direct substitution without validation risks altered target engagement, permeability, and metabolic stability profiles.

4-amino group omission Removal alters hydrogen bond donor capacity and may shift CNS permeability profile.
N-methyl absence Lack of N-methyl on exocyclic amine changes lipophilicity and conformational flexibility.
Tetrahydrofuran attachment variation Alternative ring systems or attachment points may impair molecular recognition.

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Modulation vs. N-Ethyl Analog

The N-methyl substituent on the target compound yields a computed XLogP3 of 0.8 [1], while the N-ethyl analog N-(piperidin-4-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine exhibits a higher LogP of 1.08 . This ΔLogP of +0.28 for the ethyl analog reflects increased lipophilicity that can significantly alter CNS penetration and off-target binding profiles.

Lipophilicity
Cross-study comparable
Target XLogP3 = 0.8
N-ethyl analog LogP = 1.08
ΔLogP = +0.28 (ethyl analog more lipophilic)
Lower lipophilicity may improve off-target selectivity in CNS research.
Computed property; experimental logD recommended.
Lipophilicity CNS drug design Physicochemical profiling

Neuronal nAChR Affinity Potential vs. Choline

Although quantitative receptor binding data for the target compound are not available in the public domain, the structurally related tetrahydrofuran-2-ylmethylamine analog 1-(tetrahydrofuran-2-ylmethyl)piperidine (compound 1b) demonstrates Ki values of 0.93 µM at (α4)₂(β₂)₃ nAChR and 8.5 µM at α7* nAChR in rat brain membrane competition assays [1]. These affinities are three orders of magnitude stronger than the endogenous ligand choline, which exhibits millimolar affinity for α7* nAChR [1]. The target compound bears an additional 4-amino-N-methyl group that may further modulate subtype selectivity.

nAChR Affinity
Class-level inference
Analog 1b Ki α4β2 = 0.93 µM, α7* = 8.5 µM
Choline Ki α7* ~ millimolar
Scaffold shows micromolar nAChR affinity; target 4-amino-N-methyl may modulate subtype selectivity.
Direct binding data not available; confirm experimentally.
nAChR Neuroscience Cholinergic system

Hydrogen Bond Donor Count vs. Des-Methyl Analog

The target compound possesses a single hydrogen bond donor (HBD = 1), attributable to the secondary amine of the piperidine ring [1]. In contrast, the des-methyl analog 1-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine contains a primary amine (HBD = 2) [2]. The reduction of one HBD through N-methylation is a well-established strategy to improve membrane permeability and CNS penetration, as each additional HBD incurs a desolvation penalty of approximately 0.5–1 kcal/mol during passive membrane diffusion.

HBD Count
Cross-study comparable
Target HBD = 1
des-methyl analog HBD = 2
ΔHBD = −1
Lower HBD count supports passive membrane permeability in CNS probe design.
Computed descriptor; confirm with PAMPA.
Hydrogen bonding Permeability Blood-brain barrier

Topological Polar Surface Area and CNS Drug-Likeness

The computed TPSA of the target compound is 24.5 Ų [1], which is substantially lower than the ~38.5 Ų TPSA of the des-methyl analog (as the free base) [2]. A TPSA below 60–70 Ų is generally associated with favorable oral absorption, while values below 40 Ų are correlated with enhanced CNS penetration. The 14 Ų reduction positions the target compound more favorably within CNS multiparameter optimization (MPO) scoring systems such as the CNS MPO desirability score.

TPSA
Cross-study comparable
Target TPSA = 24.5 Ų
des-methyl analog ≈38.5 Ų
ΔTPSA ≈ −14 Ų
Reduced TPSA favors blood-brain barrier penetration potential.
Descriptor-based; validate with in situ perfusion model.
TPSA CNS MPO Drug-likeness

Optimal Research Application Scenarios


Neuronal nAChR Ligand Development

The tetrahydrofuran-2-ylmethyl-piperidine scaffold has demonstrated micromolar affinity for (α4)₂(β₂)₃ and α7* nAChR subtypes [1]. The target compound's unique 4-amino-N-methyl substitution pattern provides an additional vector for structure-activity relationship (SAR) exploration. Its lower lipophilicity (XLogP3 = 0.8) [2] and reduced hydrogen bond donor count (HBD = 1) [2] make it particularly suitable for developing CNS-penetrant nAChR modulators targeting cognitive disorders.

Chemical Biology Probe Design for Proteomics

With a TPSA of 24.5 Ų and a single hydrogen bond donor, this compound offers favorable permeability characteristics for intracellular target engagement [1]. The secondary amine of the piperidine ring serves as a functional handle for conjugation to affinity tags, fluorophores, or biotin, enabling pull-down and imaging applications in chemical proteomics without compromising the core pharmacophore.

Lead Optimization Scaffold in CNS Drug Discovery

Compared to the primary amine analog, the N-methyl modification reduces both TPSA (Δ ≈ −14 Ų) and HBD count (Δ = −1) while maintaining the tetrahydrofuran oxygen as a hydrogen bond acceptor [1][2]. This property profile aligns with CNS MPO guidelines and supports its use as a privileged fragment for fragment-based drug discovery or as a core scaffold in lead optimization programs requiring balanced CNS penetration and target engagement.

Synthetic Intermediate for Functionalized Piperidine Libraries

The compound's dual amine functionality—a secondary piperidine amine and a tertiary exocyclic amine—enables chemoselective derivatization. The piperidine NH can be selectively acylated, sulfonylated, or alkylated without affecting the tertiary amine, facilitating the parallel synthesis of diverse compound libraries for high-throughput screening campaigns [2].

Application
Selection Property
Validation Focus
nAChR subtype selectivity studies
Tetrahydrofuran-piperidine core with N-methyl 4-amino motif
Radioligand competition binding for α4β2 and α7* subtypes
Intracellular target engagement probe design
Low TPSA and single HBD for membrane permeability
Cellular uptake and target pull-down assays
CNS lead optimization scaffold
CNS MPO-aligned physicochemical profile
In vitro BBB permeability models
Parallel synthesis of piperidine libraries
Chemoselective secondary amine derivatization
Library purity and compound diversity assessment
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